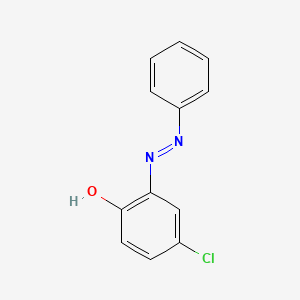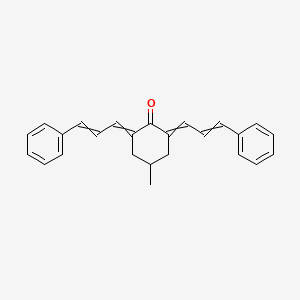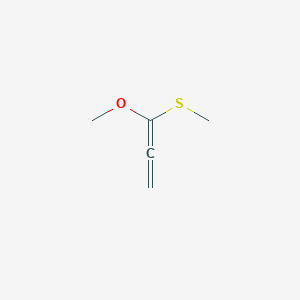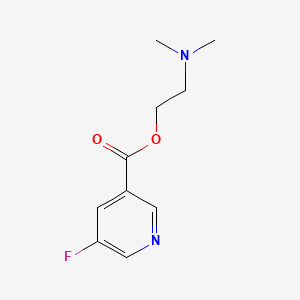
4-Chloro-2-phenylazo-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-phenylazo-phenol is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. The structure of this compound consists of a phenol group substituted with a chlorine atom at the 4-position and a phenylazo group at the 2-position. This compound is known for its vibrant color and is commonly used as a dye.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Chloro-2-phenylazo-phenol can be synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-chloroaniline to form the diazonium salt. This is achieved by treating 4-chloroaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures. The resulting diazonium salt is then coupled with phenol in an alkaline medium to produce this compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-phenylazo-phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic conditions are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-phenylazo-phenol has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and visualize compounds.
Biology: Employed in staining techniques to highlight specific structures in biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of colored materials, including textiles, plastics, and inks
Wirkmechanismus
The mechanism of action of 4-Chloro-2-phenylazo-phenol involves its interaction with molecular targets through its azo and phenol groups. The azo group can undergo reduction to form amines, which can interact with various biological molecules. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenylazophenol: Similar structure but lacks the chlorine substituent.
4-Chloro-3-methylphenol: Contains a methyl group instead of the phenylazo group.
2-Fluorophenol: Substituted with a fluorine atom instead of the phenylazo group
Uniqueness
4-Chloro-2-phenylazo-phenol is unique due to the presence of both the chlorine and phenylazo groups, which impart distinct chemical and physical properties. The chlorine atom enhances the compound’s reactivity in substitution reactions, while the phenylazo group provides vibrant color and potential biological activity .
Eigenschaften
CAS-Nummer |
21524-25-4 |
|---|---|
Molekularformel |
C12H9ClN2O |
Molekulargewicht |
232.66 g/mol |
IUPAC-Name |
4-chloro-2-phenyldiazenylphenol |
InChI |
InChI=1S/C12H9ClN2O/c13-9-6-7-12(16)11(8-9)15-14-10-4-2-1-3-5-10/h1-8,16H |
InChI-Schlüssel |
ZBBOGIUGWCKAPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)Cl)O |
Löslichkeit |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















